molecular formula C24H24N4O2 B4652306 N-benzyl-2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)propanamide

N-benzyl-2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)propanamide

Cat. No.: B4652306
M. Wt: 400.5 g/mol
InChI Key: BXQKRECJNFVRNC-UHFFFAOYSA-N
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Description

N-benzyl-2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)propanamide: is a synthetic organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is characterized by its complex structure, which includes a benzyl group, a dimethyl-oxo-phenylpyrazolo-pyridine core, and a propanamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyridine core: This step involves the cyclization of appropriate precursors, such as 3,4-dimethyl-1-phenylpyrazole and a pyridine derivative, under acidic or basic conditions.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base like potassium carbonate.

    Formation of the propanamide moiety: This step involves the reaction of the intermediate compound with propanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Benzyl halides, potassium carbonate, aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

N-benzyl-2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)propanamide can be compared with other pyrazolopyridine derivatives:

    N-benzyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamide: Similar structure but with a benzothiazine moiety.

    N-benzyl-2-(2,6-dimethylphenoxy)-N-[(3R,4S)-4-{[isobutyl(phenylsulfonyl)amino]methyl}-3-pyrrolidinyl]methylacetamide: Contains a pyrrolidine ring and phenylsulfonyl group.

The uniqueness of this compound lies in its specific structural features and the potential biological activities it exhibits.

Properties

IUPAC Name

N-benzyl-2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-16-14-21(29)27(18(3)23(30)25-15-19-10-6-4-7-11-19)24-22(16)17(2)26-28(24)20-12-8-5-9-13-20/h4-14,18H,15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQKRECJNFVRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=C1C(=NN2C3=CC=CC=C3)C)C(C)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)propanamide
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N-benzyl-2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)propanamide

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